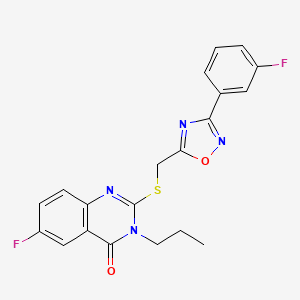

6-氟-2-(((3-(3-氟苯基)-1,2,4-恶二唑-5-基)甲基)硫代)-3-丙基喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H16F2N4O2S and its molecular weight is 414.43. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- Quinazolinone derivatives have attracted attention due to their potential as anticancer agents. Researchers have investigated the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies reveal its impact on cell cycle regulation, apoptosis, and inhibition of tumor growth. Further exploration is warranted to optimize its efficacy and safety profile .

- The presence of the 1,2,4-oxadiazole moiety suggests potential anti-inflammatory activity. Researchers have studied its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. This compound may serve as a lead for developing novel anti-inflammatory drugs .

- Quinazolinones often exhibit antimicrobial properties. Investigations into the antibacterial and antifungal effects of this compound are ongoing. Researchers explore its activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Neurodegenerative diseases pose significant challenges. Quinazolinone derivatives, including our compound, have shown promise as neuroprotective agents. Studies focus on their ability to modulate oxidative stress, enhance neuronal survival, and mitigate neuroinflammation .

- The unique structural features of this compound make it an interesting candidate for enzyme inhibition. Researchers investigate its potential as an inhibitor of kinases, proteases, and other relevant enzymes. Additionally, its interaction with specific receptors (e.g., GPCRs) is explored .

- Beyond biological applications, quinazolinone derivatives find use in material science. Their electronic properties make them suitable for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers study their charge transport, stability, and optoelectronic behavior .

Anticancer Research

Anti-Inflammatory Properties

Antimicrobial Activity

Neuroprotective Potential

Inhibition of Enzymes and Receptors

Material Science and Organic Electronics

属性

IUPAC Name |

6-fluoro-2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O2S/c1-2-8-26-19(27)15-10-14(22)6-7-16(15)23-20(26)29-11-17-24-18(25-28-17)12-4-3-5-13(21)9-12/h3-7,9-10H,2,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMAOYULQJZBEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)

![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)

![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2369454.png)